2-(2-tert-butylphenoxy)-N-cyclohexylacetamide

Lipophilicity Positional Isomerism Drug Design

2-(2-tert-butylphenoxy)-N-cyclohexylacetamide (CAS 304892-56-6) is a synthetic small-molecule acetamide derivative with the molecular formula C18H27NO2 and a molecular weight of 289.4 g/mol. It belongs to the class of N-cyclohexyl-2-phenoxyacetamides, distinguished by an ortho-tert-butyl substituent on the phenoxy ring.

Molecular Formula C18H27NO2
Molecular Weight 289.419
CAS No. 304892-56-6
Cat. No. B2967553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-tert-butylphenoxy)-N-cyclohexylacetamide
CAS304892-56-6
Molecular FormulaC18H27NO2
Molecular Weight289.419
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1OCC(=O)NC2CCCCC2
InChIInChI=1S/C18H27NO2/c1-18(2,3)15-11-7-8-12-16(15)21-13-17(20)19-14-9-5-4-6-10-14/h7-8,11-12,14H,4-6,9-10,13H2,1-3H3,(H,19,20)
InChIKeyLWPUHIMNVOXBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-tert-Butylphenoxy)-N-cyclohexylacetamide (CAS 304892-56-6): Physicochemical Identity and Procurement Baseline


2-(2-tert-butylphenoxy)-N-cyclohexylacetamide (CAS 304892-56-6) is a synthetic small-molecule acetamide derivative with the molecular formula C18H27NO2 and a molecular weight of 289.4 g/mol [1]. It belongs to the class of N-cyclohexyl-2-phenoxyacetamides, distinguished by an ortho-tert-butyl substituent on the phenoxy ring. Its computed physicochemical profile includes a topological polar surface area (tPSA) of 38.3 Ų and a predicted partition coefficient (XLogP3) of 4.9, indicating substantial lipophilicity relative to close structural analogs [1]. The compound is catalogued in the PubChem database (CID 725956) and is primarily offered by research chemical suppliers for use as a synthetic building block or a reference standard in early-stage drug discovery and chemical biology screening campaigns.

Why Generic Substitution of 2-(2-tert-Butylphenoxy)-N-cyclohexylacetamide Fails Without Quantitative Verification


Within the N-cyclohexyl-2-phenoxyacetamide chemotype, subtle variations in the phenoxy substituent produce quantifiable shifts in key molecular properties that directly govern pharmacokinetic and pharmacodynamic behavior [1]. The ortho-tert-butyl group on this compound confers a computed logP of 4.9, whereas the unsubstituted N-cyclohexyl-2-phenoxyacetamide exhibits a logP of only 3.08, and the isopropyl analog reaches 4.4 [1][2]. Even the positional isomer—2-(4-tert-butylphenoxy)-N-cyclohexylacetamide—shows a lower computed logP of 4.7 [3]. Such differences in lipophilicity are not trivial; in any screening campaign or structure–activity relationship (SAR) study, they translate into meaningful divergence in membrane permeability, metabolic stability, and target engagement. Consequently, interchanging these compounds without experimental validation risks invalidating biological results and misleading procurement decisions.

Quantitative Differentiation Evidence for 2-(2-tert-Butylphenoxy)-N-cyclohexylacetamide (CAS 304892-56-6) vs. Closest Analogs


Ortho-tert-Butyl Substitution Elevates Computed LogP by 0.2 Units Relative to the Para Isomer

The ortho (2-position) tert-butylphenoxy isomer exhibits a higher computed octanol–water partition coefficient than its para (4-position) counterpart, reflecting the steric and electronic influence of the ortho substituent on overall hydrophobicity [1][2]. This difference, although small, can alter membrane partitioning behavior, a critical parameter in early drug discovery.

Lipophilicity Positional Isomerism Drug Design

Computational LogP Advantage of 1.82 Log Units Over the Unsubstituted Phenoxy Analog

The ortho-tert-butyl modification imparts a substantial increase in predicted lipophilicity compared to the core scaffold lacking any alkyl substitution on the phenoxy ring. The target compound's XLogP3 of 4.9 represents a 1.82 log unit increase over the 3.08 logP of N-cyclohexyl-2-phenoxyacetamide [1].

Lipophilicity SAR Permeability

Steric Bulk of ortho-tert-Butyl Reduces Conformational Flexibility Compared to Smaller ortho-Alkyl Analogs

While the number of rotatable bonds is identical (5) between the tert-butyl (target) and isopropyl analogs, the larger van der Waals volume of the tert-butyl group restricts the accessible conformational space of the ortho substituent, potentially enhancing binding selectivity for sterically demanding protein pockets [1][2]. This is supported by the higher computed molecular complexity (329 for the tert-butyl derivative vs. 288 for the isopropyl derivative).

Conformational Analysis Steric Effects Molecular Recognition

Target Compound Maintains Low Topological Polar Surface Area While Adding Lipophilic Bulk, Preserving BBB-Penetration Potential

The topological polar surface area (tPSA) of the target compound is 38.3 Ų, which is identical to that of its para isomer, isopropyl analog, and unsubstituted parent compound [1]. This low tPSA, combined with an elevated logP, places the compound in a favorable region of the CNS MPO (Multiparameter Optimization) space, suggesting it is more likely to cross the blood-brain barrier compared to less lipophilic analogs within the same tPSA class.

Blood-Brain Barrier CNS Drug Design tPSA

Optimal Scientific and Industrial Procurement Scenarios for 2-(2-tert-Butylphenoxy)-N-cyclohexylacetamide


Fragment-Based or Focused Library Screening Requiring High Lipophilicity

When constructing a focused compound library for screening against intracellular or CNS targets, the demonstrated logP of 4.9 for this compound [1] offers a specific advantage over the more polar unsubstituted phenoxy analog (logP 3.08) . Procurement of this derivative enables exploration of a more lipophilic chemical space that is often underrepresented in standard screening collections, as evidenced by the 1.82 log unit difference in partition coefficient.

Probing Steric Effects in ortho-Substituted Phenoxyacetamide SAR Studies

Research groups investigating the impact of ortho-alkyl substituent size on target binding can utilize the quantifiable steric differences between this tert-butyl derivative and its isopropyl analog. The increased molecular complexity (329 vs. 288) and larger van der Waals volume of the tert-butyl group [1][2] provide a well-defined structural variation for systematically mapping the steric tolerance of a binding pocket.

Internal Standard or Reference for LogP-Dependent Analytical Method Development

The compound's computed logP of 4.9, which is 0.2 log units above its para isomer [1][3], makes it a suitable reference standard for calibrating reversed-phase HPLC columns or developing logP prediction models that need to discriminate between closely related positional isomers. Its unique ortho substitution pattern provides a distinct chromatographic retention time compared to the para isomer, enabling precise method validation.

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